
N-(1-Cyclopropylethyl)-4-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyclopropylethyl)-4-ethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropyl group attached to the nitrogen atom and an ethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the reaction of 4-ethylaniline with a cyclopropyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-ethylaniline and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of catalytic systems to enhance yield and reduce reaction times. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
N-(1-Cyclopropylethyl)-4-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
科学研究应用
N-(1-Cyclopropylethyl)-4-ethylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-(1-Cyclopropylethyl)-4-ethylaniline exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the ethyl group may affect its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
N-(1-Cyclopropylethyl)-4-fluoroaniline: Similar structure but with a fluorine atom on the benzene ring.
N-(1-Cyclopropylethyl)-4-methylaniline: Similar structure but with a methyl group on the benzene ring.
Uniqueness
N-(1-Cyclopropylethyl)-4-ethylaniline is unique due to the presence of both the cyclopropyl and ethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
N-(1-cyclopropylethyl)-4-ethylaniline |
InChI |
InChI=1S/C13H19N/c1-3-11-4-8-13(9-5-11)14-10(2)12-6-7-12/h4-5,8-10,12,14H,3,6-7H2,1-2H3 |
InChI 键 |
YTAYONAXAUNYGF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(C)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


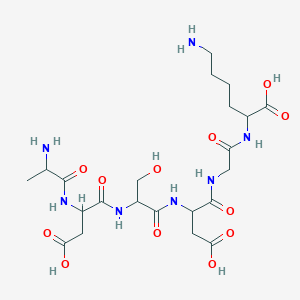

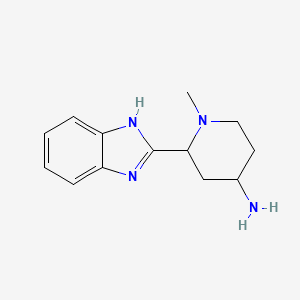
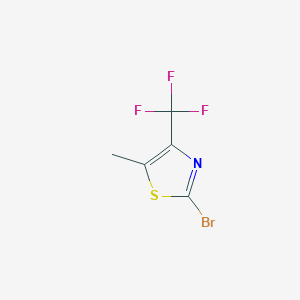
![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
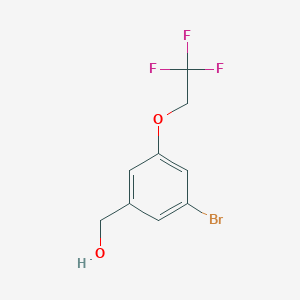

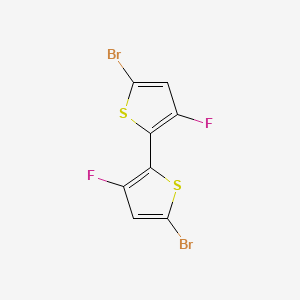
![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
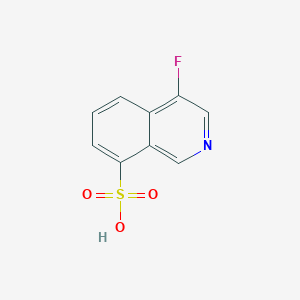
![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)
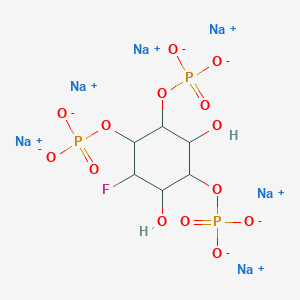

![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
